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Introduction

Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a chemical compound
with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol .[1] It serves as a
valuable intermediate in the synthesis of various organic molecules, including heterocyclic
compounds and pharmaceutical agents. This technical guide provides an in-depth overview of
the spectral data for pivaloylacetonitrile, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided
to aid in the replication and verification of these findings.

Spectroscopic Data

The following sections present the key spectral data for pivaloylacetonitrile in a structured
tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure and chemical environment of atoms within a molecule.

IH NMR Spectral Data
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The *H NMR spectrum of pivaloylacetonitrile was acquired in deuterated chloroform (CDCIs)

at 400 MHz.[1]

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

3.679 2H -CHz-

1.211 9H -C(CH3)3

13C NMR Spectral Data

The 3C NMR spectral data provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm) Assignment
202.1 C=0

114.2 CN

44.0 -C(CHs)3
31.9 -CHa-

26.2 -C(CHs)3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The spectrum of pivaloylacetonitrile was obtained from a

KBr disc.[1]

Wavenumber (cm~?) Intensity Assignment

2970 Strong C-H stretch (alkane)

2260 Medium C=N stretch (nitrile)

1720 Strong C=0 stretch (ketone)

1480, 1370 Medium C-H bend (alkane)
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The following data was obtained via electron ionization
(El) at 75 eV.[1]

mlz Relative Intensity (%) Proposed Fragment
125 10.9 [M]* (Molecular lon)

97 10.9 [M - COJ*

82 4.1 [M - CsH7]*

69 8.2 [CaHs0]*

57 100.0 [C(CHs)s3]* (Base Peak)
41 61.4 [C3Hs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation: A sample of approximately 0.036 g of pivaloylacetonitrile was dissolved
in 0.5 ml of deuterated chloroform (CDCIs).[1] Tetramethylsilane (TMS) was used as an internal
standard.

Instrumentation and Data Acquisition: *H and 3C NMR spectra were recorded on a 400 MHz
NMR spectrometer.[1] For *H NMR, the spectral width was set to encompass the expected
chemical shift range. For 13C NMR, broadband proton decoupling was employed to simplify the

spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of pivaloylacetonitrile was ground with dry potassium
bromide (KBr) powder using a mortar and pestle. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press.[1]
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Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier
Transform Infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet was first
obtained and then subtracted from the sample spectrum to yield the final spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample was introduced into the mass spectrometer,
and electron ionization (El) was used to generate ions. The electron energy was set to 75 eV.

[1]

Instrumentation and Data Acquisition: A mass spectrometer with a source temperature of 220
°C and a sample temperature of 160 °C was used. The resulting ions were separated
according to their mass-to-charge ratio and detected to generate the mass spectrum.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral
data of a chemical compound like pivaloylacetonitrile.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pivaloylacetonitrile: A Comprehensive Spectroscopic
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295116#pivaloylacetonitrile-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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